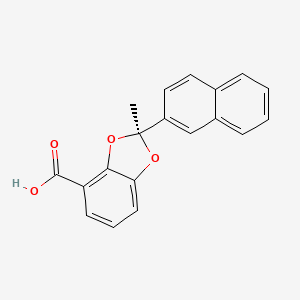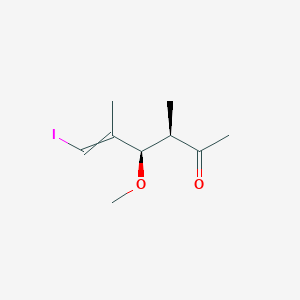
L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine is a peptide composed of five amino acids: isoleucine, alanine, serine, glycine, and alanine. This compound is part of a larger class of peptides that play crucial roles in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides containing cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Applications De Recherche Scientifique
L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine depends on its specific applicationThese interactions can modulate various biological pathways, leading to desired outcomes such as inhibition of enzyme activity, disruption of microbial membranes, or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine include other peptides with similar amino acid sequences, such as:
- L-Alanyl-L-isoleucyl-L-alanine
- L-Isoleucyl-L-alanine
- L-Alanyl-L-serylglycyl-L-alanine
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can influence its stability, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
475673-49-5 |
|---|---|
Formule moléculaire |
C17H31N5O7 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H31N5O7/c1-5-8(2)13(18)16(27)21-9(3)14(25)22-11(7-23)15(26)19-6-12(24)20-10(4)17(28)29/h8-11,13,23H,5-7,18H2,1-4H3,(H,19,26)(H,20,24)(H,21,27)(H,22,25)(H,28,29)/t8-,9-,10-,11-,13-/m0/s1 |
Clé InChI |
RAEVDYOAAJQYDU-XGZQDADWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


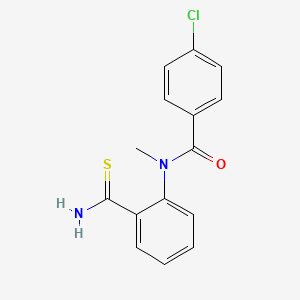
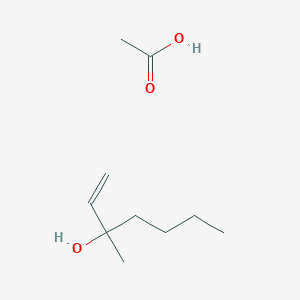

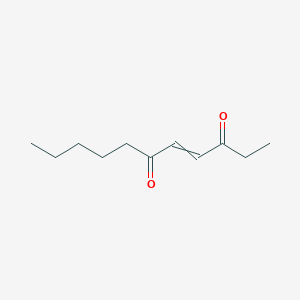
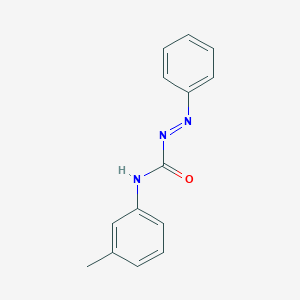
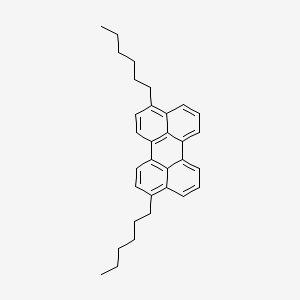
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
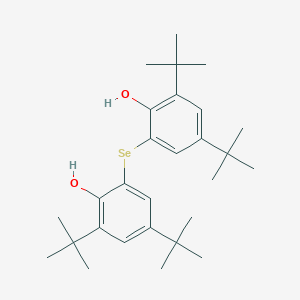
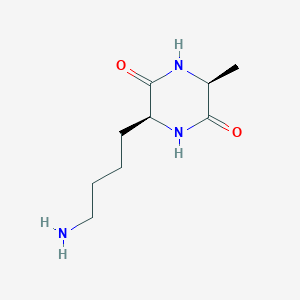
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

